An In-depth Technical Guide to 4-Hydroxyisobenzofuran-1(3H)-one
An In-depth Technical Guide to 4-Hydroxyisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical methodologies for 4-Hydroxyisobenzofuran-1(3H)-one (also known as 4-hydroxyphthalide). This document is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The guide synthesizes theoretical knowledge with practical insights, offering detailed experimental protocols and data interpretation to facilitate the effective use of this compound in a research and development setting.
Introduction and Molecular Overview
4-Hydroxyisobenzofuran-1(3H)-one is a substituted derivative of isobenzofuran-1(3H)-one, a heterocyclic compound featuring a fused benzene and γ-lactone ring system. The presence of a hydroxyl group on the aromatic ring at the 4-position imparts specific chemical characteristics and reactivity to the molecule, making it an interesting building block for the synthesis of more complex structures, particularly in the realm of medicinal chemistry. The isobenzofuranone core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.
Core Structure Analysis:
The molecule's architecture, comprising a phenolic hydroxyl group and a lactone, suggests a versatile reactivity profile. The electron-donating nature of the hydroxyl group influences the aromatic ring's reactivity, while the lactone provides a site for nucleophilic attack and ring-opening reactions.
Below is a diagram illustrating the logical relationship between the core structure and its potential applications.
Figure 1: Logical diagram of the structural components of 4-Hydroxyisobenzofuran-1(3H)-one and their relevance.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Hydroxyisobenzofuran-1(3H)-one is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₆O₃ | [1] |
| Molecular Weight | 150.13 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 255-256 °C | [1] |
| CAS Number | 13161-32-5 | [1] |
| IUPAC Name | 4-hydroxy-2-benzofuran-1(3H)-one | [1] |
| Synonyms | 4-hydroxyphthalide | [1] |
Synthesis of 4-Hydroxyisobenzofuran-1(3H)-one
The synthesis of 4-Hydroxyisobenzofuran-1(3H)-one can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the preparation of 4-hydroxyphthalic acid followed by its selective reduction.
Synthesis of 4-Hydroxyphthalic Acid
A reliable method for the synthesis of 4-hydroxyphthalic acid is the hydroxylation of 4-bromophthalic anhydride. This reaction is typically carried out in the presence of a copper catalyst and a strong base.
Experimental Protocol: Synthesis of 4-Hydroxyphthalic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer and a condenser, add 4-bromophthalic anhydride (1 equivalent), cuprous chloride (0.1 equivalents), and potassium hydroxide (6 equivalents).
-
Solvent Addition: Add a 1:1 (v/v) mixture of dimethyl sulfoxide (DMSO) and water.
-
Reaction Conditions: Stir the mixture at room temperature for 10 minutes, then heat to 130 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[2][3][4]
-
Work-up: After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-hydroxyphthalic acid as a solid.
Causality Behind Experimental Choices:
-
Catalyst: Cuprous chloride is an effective catalyst for the nucleophilic aromatic substitution of the bromide with a hydroxide ion.
-
Base: Potassium hydroxide serves as the source of the hydroxide nucleophile and neutralizes the acidic products. A significant excess is used to drive the reaction to completion.
-
Solvent: The DMSO/water mixture provides a suitable medium for dissolving both the organic substrate and the inorganic base and facilitates the reaction at an elevated temperature.
-
Inert Atmosphere: Prevents oxidation of the starting materials and intermediates at high temperatures.
Reduction of 4-Hydroxyphthalic Acid to 4-Hydroxyisobenzofuran-1(3H)-one
The selective reduction of one of the carboxylic acid groups of 4-hydroxyphthalic acid or the corresponding anhydride is the final step in the synthesis of 4-Hydroxyisobenzofuran-1(3H)-one. Sodium borohydride is a suitable reducing agent for the chemoselective reduction of anhydrides to lactones.[5]
Experimental Protocol: Reduction to 4-Hydroxyisobenzofuran-1(3H)-one
-
Anhydride Formation (Optional but Recommended): 4-Hydroxyphthalic acid can be converted to 4-hydroxyphthalic anhydride by heating in an inert solvent to facilitate the subsequent reduction.[6]
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxyphthalic anhydride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Reduction: Cool the solution to 0 °C and slowly add sodium borohydride (NaBH₄) (1-2 equivalents) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a weak acid (e.g., 1 M HCl) until the effervescence ceases.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over a dehydrating agent, and purify by column chromatography or recrystallization.
Self-Validating System:
The progress of the reduction can be monitored by TLC, where the disappearance of the starting material and the appearance of a new spot corresponding to the product will be observed. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
The overall synthesis workflow is depicted in the following diagram:
Figure 2: Synthetic pathway for 4-Hydroxyisobenzofuran-1(3H)-one.
Spectroscopic Characterization
Note: As of the date of this guide, publicly available, experimentally determined spectra for 4-Hydroxyisobenzofuran-1(3H)-one are limited. The following are predicted data and expected characteristic signals based on the structure and data from analogous compounds. Experimental verification is strongly recommended.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the lactone ring.
Predicted ¹H NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | s | 1H | Ar-OH |
| ~7.5 | m | 1H | Aromatic CH |
| ~7.2 | m | 2H | Aromatic CH |
| ~5.2 | s | 2H | -CH₂-O- |
Interpretation:
-
The phenolic proton is expected to be a broad singlet at a downfield chemical shift.
-
The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.
-
The two protons of the methylene group in the lactone ring are chemically equivalent and are expected to appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~170 | C=O (lactone) |
| ~155 | Ar-C-OH |
| ~130-120 | Aromatic CH |
| ~115 | Aromatic C |
| ~68 | -CH₂-O- |
Interpretation:
-
The carbonyl carbon of the lactone will be the most downfield signal.
-
The carbon attached to the hydroxyl group will also be significantly downfield.
-
The remaining aromatic carbons will appear in the typical aromatic region.
-
The methylene carbon will be the most upfield signal.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1760-1740 | Strong | C=O stretch (γ-lactone) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
| 1300-1000 | Strong | C-O stretch |
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): A prominent peak at m/z = 150, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns involving the loss of CO from the lactone ring, and other characteristic fragmentations of the aromatic system.
Chemical Reactivity
The chemical reactivity of 4-Hydroxyisobenzofuran-1(3H)-one is dictated by its two primary functional groups: the phenolic hydroxyl group and the γ-lactone.
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group can undergo typical reactions of phenols, such as:
-
O-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., K₂CO₃) to form the corresponding ether. This is a common strategy to introduce various side chains.
-
O-Acylation/Esterification: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester. This can be used for protection of the hydroxyl group or to introduce new functionalities.
Reactions of the Lactone Ring
The lactone is susceptible to nucleophilic attack, leading to ring-opening reactions.
-
Hydrolysis: Under basic or acidic conditions, the lactone can be hydrolyzed to the corresponding 2-hydroxymethyl-4-hydroxybenzoic acid.
-
Aminolysis: Reaction with amines can open the lactone ring to form the corresponding amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol.
The following diagram illustrates the main reactivity pathways:
Figure 3: Key reactivity pathways of 4-Hydroxyisobenzofuran-1(3H)-one.
Analytical Methodologies
For the analysis and quality control of 4-Hydroxyisobenzofuran-1(3H)-one, High-Performance Liquid Chromatography (HPLC) is a suitable technique.
Proposed HPLC Method:
-
Column: A reverse-phase C18 column is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid or phosphoric acid, to ensure good peak shape) is likely to provide good separation.[7]
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 220-280 nm) should be employed.
-
Validation: The method should be validated for linearity, accuracy, precision, and robustness according to standard guidelines.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9]
-
Inhalation: Avoid breathing dust. May cause respiratory irritation.[9]
-
Skin Contact: May cause skin irritation. In case of contact, wash with soap and water.[8][9]
-
Eye Contact: May cause eye irritation. In case of contact, flush with copious amounts of water.[8][9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
4-Hydroxyisobenzofuran-1(3H)-one is a versatile chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its chemical properties, synthesis, reactivity, and analytical considerations. By understanding these fundamental aspects, researchers can effectively utilize this compound as a building block for the development of novel molecules with desired biological activities. It is imperative for researchers to perform their own experimental verification of the data and safety precautions outlined in this guide.
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Which acid derivative can be reduced by NaBH4, and what is the product of that reaction? (2021, September 28). Retrieved January 14, 2026, from [Link]
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Selective Hydrogenation Of Phthalic Anhydride To Phthalide Over Lanthanum-Modified Nickel-based Catalysts - Globe Thesis. (2016, July 23). Retrieved January 14, 2026, from [Link]
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4-hydroxyphthalide, 13161-32-5 - The Good Scents Company. (n.d.). Retrieved January 14, 2026, from [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry - Imre Blank's. (n.d.). Retrieved January 14, 2026, from [Link]
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4-Hydroxyisobenzofuran-1(3H)-one | C8H6O3 | CID 12662077 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
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